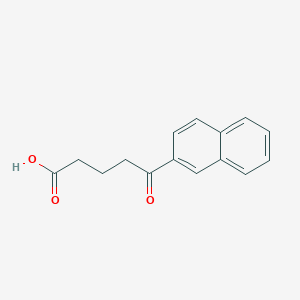

5-(2-Naphthyl)-5-oxovaleric acid

描述

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several studies. For instance, the oxidative coupling of 2-naphthols catalyzed by oxovanadium complexes is a method that could potentially be adapted for the synthesis of 5-(2-Naphthyl)-5-oxovaleric acid . These papers describe the use of metal complexes to catalyze the formation of binaphthyls, which are structurally related to the compound . Additionally, the synthesis of 2-hydroxy-1-naphthoic acid derivatives through the oxidation of 5-aryl-3-oxopentanoic acid esters or amines with metal salts is another relevant method that could be applied to the synthesis of 5-(2-Naphthyl)-5-oxovaleric acid .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. The oxovanadium complexes derived from 2-hydroxyacetophenone-3-hydroxy-2-naphthoylhydrazone have been characterized, showing distorted square pyramidal structures . This information is valuable as it provides a basis for predicting the molecular geometry and electronic structure of 5-(2-Naphthyl)-5-oxovaleric acid, which may exhibit similar coordination environments due to the presence of the naphthyl group.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives is diverse. For example, naphth[1,2-d]oxazole-5-sulfonic acids undergo various reactions with arenesulfonyl chlorides, aryloxyacetyl chlorides, and other reagents to form a range of products . These reactions demonstrate the potential for functional group transformations in naphthalene-containing compounds, which could be relevant for modifying 5-(2-Naphthyl)-5-oxovaleric acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The study of 5-(naphthalen-1-yl)isophthalic acid reveals the dihedral angles between aromatic fragments and the formation of hydrogen bonds in the crystal structure . These findings suggest that 5-(2-Naphthyl)-5-oxovaleric acid may also exhibit specific intermolecular interactions and solid-state properties that could affect its solubility, melting point, and other physical characteristics.

科学研究应用

-

Facile synthesis of O-acylhydroxamates

- Application : This research focuses on the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids . O-acylhydroxamates are highly effective and play an important role in C–H activation reactions enabling the production of highly regioselective products .

- Method : The reaction affords clean and facile access to diverse O-acylhydroxamates in high yields (up to 85%). The chemical structure of a typical product was confirmed using single-crystal X-ray structure analysis .

- Results : The method developed provides a simple and efficient way for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids .

-

Synthesis of heterocycles by 2-naphthol-based multicomponent reactions

- Application : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .

- Method : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

- Results : This approach has led to the synthesis of diverse bioactive heterocyclic scaffold .

-

Selective Separation Behavior and Mechanism of Cassiterite Flotation

- Application : The study investigates the performance of 2-hydroxy-3-naphthylmethyl hydroxamic acid (NHA) in cassiterite flotation .

- Method : The effect of NHA as a collector in the flotation separation of cassiterite, calcite, and quartz was investigated via microbubble flotation experiments .

- Results : The experimental results showed that the NHA performed well in the flotation separation of cassiterite, calcite, and quartz .

-

Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions

- Application : This research focuses on the synthesis of heterocycles using 2-naphthol as a starting material . Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .

- Method : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

- Results : This approach has led to the synthesis of diverse bioactive heterocyclic scaffold .

-

Synthesis and Evaluation of Aminoacyloxyalkyl Esters of Naproxen for Dermal Drug Delivery

- Application : This study focuses on the synthesis and evaluation of various novel aminoacyloxyalkyl esters of naproxen as potential dermal prodrugs .

- Method : The prodrugs were synthesized, and their aqueous solubilities, lipophilicities and hydrolysis rates were determined in a buffered solution and in human serum . The permeation of selected prodrugs across excised postmortem human skin was studied in vitro .

- Results : The selected aminoacyloxyalkyl prodrugs possessed a higher flux across the skin than naproxen, with a maximum enhancement of 3-fold compared to naproxen .

-

Hydrogelation of Nucleobase–Saccharide–Amino Acids Conjugate

- Application : This research focuses on the development of a hydrogelator made of a conjugate of nucleobase–saccharide–amino acids by incorporating l-3-(2-naphthyl)-alanine to the conjugate .

- Method : The hydrogelator was synthesized and its properties were evaluated .

- Results : This study illustrates a facile and effective method for generating bioactive and functional hydrogelators from the basic biological building blocks .

-

Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling

- Application : This research focuses on the first general enantioselective alkyl-Nozaki-Hiyama-Kishi (NHK) coupling reactions by employing a Cr-electrocatalytic decarboxylative approach .

- Method : Using easily accessible aliphatic carboxylic acids (via redox-active esters) as alkyl nucleophile synthons, in combination with aldehydes and enabling additives, chiral secondary alcohols are produced in good yield and high enantioselectivity under mild reductive electrolysis .

- Results : This reaction, which cannot be mimicked using stoichiometric metal or organic reductants, tolerates a broad range of functional groups, and is successfully applied to dramatically simplify the synthesis of multiple medicinally relevant structures and natural products .

-

Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions

- Application : This research focuses on the synthesis of heterocycles using 2-naphthol as a starting material . Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .

- Method : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

- Results : This approach has led to the synthesis of diverse bioactive heterocyclic scaffold .

-

Synthesis and Evaluation of Aminoacyloxyalkyl Esters of Naproxen for Dermal Drug Delivery

- Application : This study focuses on the synthesis and evaluation of various novel aminoacyloxyalkyl esters of naproxen as potential dermal prodrugs .

- Method : The prodrugs were synthesized, and their aqueous solubilities, lipophilicities and hydrolysis rates were determined in a buffered solution and in human serum . The permeation of selected prodrugs across excised postmortem human skin was studied in vitro .

- Results : The selected aminoacyloxyalkyl prodrugs possessed a higher flux across the skin than naproxen, with a maximum enhancement of 3-fold compared to naproxen .

未来方向

属性

IUPAC Name |

5-naphthalen-2-yl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(6-3-7-15(17)18)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDGRTLTTAIWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312051 | |

| Record name | 5-(2-NAPHTHYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Naphthyl)-5-oxovaleric acid | |

CAS RN |

59345-42-5 | |

| Record name | δ-Oxo-2-naphthalenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59345-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 249224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059345425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC249224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-NAPHTHYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)